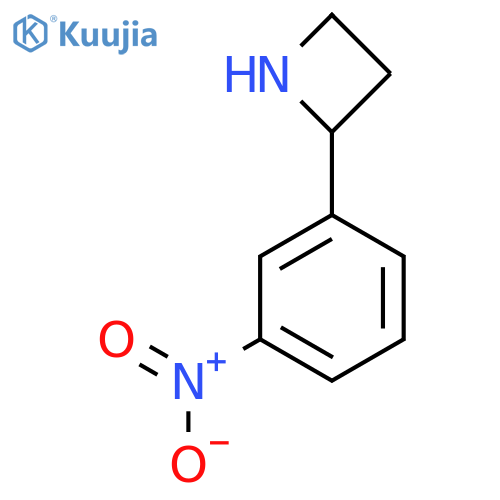Cas no 777886-69-8 (2-(3-Nitrophenyl)azetidine)

2-(3-Nitrophenyl)azetidine structure
商品名:2-(3-Nitrophenyl)azetidine
2-(3-Nitrophenyl)azetidine 化学的及び物理的性質
名前と識別子
-
- AKOS006294321
- EN300-1831249
- 777886-69-8
- 2-(3-nitrophenyl)azetidine
- Azetidine, 2-(3-nitrophenyl)-
- 2-(3-Nitrophenyl)azetidine
-
- インチ: 1S/C9H10N2O2/c12-11(13)8-3-1-2-7(6-8)9-4-5-10-9/h1-3,6,9-10H,4-5H2
- InChIKey: FIMIIFSYTYIHKY-UHFFFAOYSA-N
- ほほえんだ: [O-][N+](C1=CC=CC(=C1)C1CCN1)=O
計算された属性
- せいみつぶんしりょう: 178.074227566g/mol
- どういたいしつりょう: 178.074227566g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 202
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
じっけんとくせい
- 密度みつど: 1.245±0.06 g/cm3(Predicted)
- ふってん: 292.3±33.0 °C(Predicted)
- 酸性度係数(pKa): 9.90±0.40(Predicted)
2-(3-Nitrophenyl)azetidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1831249-1g |
2-(3-nitrophenyl)azetidine |
777886-69-8 | 1g |
$1272.0 | 2023-09-19 | ||
| Enamine | EN300-1831249-2.5g |
2-(3-nitrophenyl)azetidine |
777886-69-8 | 2.5g |
$2492.0 | 2023-09-19 | ||
| Enamine | EN300-1831249-5.0g |
2-(3-nitrophenyl)azetidine |
777886-69-8 | 5g |
$3687.0 | 2023-06-02 | ||
| Enamine | EN300-1831249-1.0g |
2-(3-nitrophenyl)azetidine |
777886-69-8 | 1g |
$1272.0 | 2023-06-02 | ||
| Enamine | EN300-1831249-0.1g |
2-(3-nitrophenyl)azetidine |
777886-69-8 | 0.1g |
$1119.0 | 2023-09-19 | ||
| Enamine | EN300-1831249-5g |
2-(3-nitrophenyl)azetidine |
777886-69-8 | 5g |
$3687.0 | 2023-09-19 | ||
| Enamine | EN300-1831249-0.25g |
2-(3-nitrophenyl)azetidine |
777886-69-8 | 0.25g |
$1170.0 | 2023-09-19 | ||
| Enamine | EN300-1831249-0.5g |
2-(3-nitrophenyl)azetidine |
777886-69-8 | 0.5g |
$1221.0 | 2023-09-19 | ||
| Enamine | EN300-1831249-10.0g |
2-(3-nitrophenyl)azetidine |
777886-69-8 | 10g |
$5467.0 | 2023-06-02 | ||
| Enamine | EN300-1831249-0.05g |
2-(3-nitrophenyl)azetidine |
777886-69-8 | 0.05g |
$1068.0 | 2023-09-19 |
2-(3-Nitrophenyl)azetidine 関連文献
-
Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
-
Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
-
Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096
-
5. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
777886-69-8 (2-(3-Nitrophenyl)azetidine) 関連製品
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)
- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)
- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)
- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)
- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)
推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
